ethyl 4-morpholinobutanoate

描述

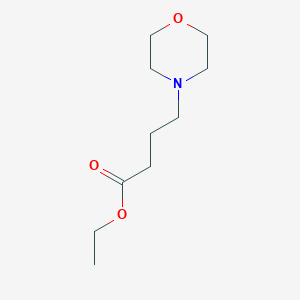

Ethyl 4-morpholinobutanoate (CAS: 88217-57-6) is an ester derivative featuring a morpholine ring linked to a butanoate backbone. Its structure combines the polar, nitrogen-containing morpholine moiety with the lipophilic ethyl ester group, making it a versatile intermediate in medicinal chemistry and drug design.

属性

CAS 编号 |

88217-57-6 |

|---|---|

分子式 |

C10H19NO3 |

分子量 |

201.26 g/mol |

IUPAC 名称 |

ethyl 4-morpholin-4-ylbutanoate |

InChI |

InChI=1S/C10H19NO3/c1-2-14-10(12)4-3-5-11-6-8-13-9-7-11/h2-9H2,1H3 |

InChI 键 |

UTMWNSLNGASJOH-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CCCN1CCOCC1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

ethyl 4-morpholinobutanoate can be synthesized through a multi-step process involving the reaction of morpholine with butanoic acid derivatives. One common method involves the esterification of 4-(morpholin-4-yl)butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-(morpholin-4-YL)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and crystallization, are employed to obtain the final product with high purity.

化学反应分析

Types of Reactions

ethyl 4-morpholinobutanoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can react with the morpholine ring under basic conditions.

Major Products Formed

Oxidation: 4-(morpholin-4-yl)butanoic acid.

Reduction: 4-(morpholin-4-yl)butanol.

Substitution: Various substituted morpholine derivatives, depending on the nucleophile used.

科学研究应用

ethyl 4-morpholinobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

作用机制

The mechanism of action of ethyl 4-(morpholin-4-YL)butanoate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active morpholine derivative, which can then participate in various biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl 4-morpholinobutanoate, highlighting differences in substituents, synthetic yields, spectral properties, and biological relevance.

Structural and Functional Differences

- Ester Group Variation: Methyl vs. ethyl esters influence lipophilicity and metabolic stability. Mthis compound (12e) exhibits lower molecular weight (187.12 vs. Ethyl esters (e.g., 18e) show enhanced stability in vivo due to slower esterase hydrolysis, a critical factor in prodrug design .

- Substituent Effects: The 4-chlorophenyl group in 18e introduces steric bulk and electron-withdrawing effects, altering binding affinity to GABA-AT. This modification increases molecular weight (311.13 vs. 201.27) and may improve target selectivity . Cyanophenyl or fluorophenyl substituents (e.g., 4a, 4f) introduce strong dipolar interactions, as evidenced by IR ν(C≡N) and ¹⁹F NMR signals, which could enhance binding to hydrophobic enzyme pockets .

常见问题

Basic Research: Synthesis and Characterization

Q: What are the standard methodologies for synthesizing ethyl 4-morpholinobutanoate, and how can its purity be validated? A: this compound is typically synthesized via esterification of 4-morpholinobutyric acid with ethanol under acidic catalysis (e.g., sulfuric acid) using reflux conditions to drive the reaction to completion . Purification often involves distillation or recrystallization. Purity validation requires a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.

- Gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities.

- High-performance liquid chromatography (HPLC) for quantification of non-volatile byproducts .

Advanced Research: Mechanistic Studies

Q: How can researchers investigate the reaction kinetics and catalytic efficiency in the synthesis of this compound? A: Advanced mechanistic studies employ:

- In-situ FTIR or Raman spectroscopy to monitor esterification progress and intermediate formation.

- Density functional theory (DFT) calculations to model transition states and optimize catalytic systems (e.g., Brønsted vs. Lewis acids).

- Isotopic labeling (e.g., ¹⁸O in ethanol) to trace reaction pathways .

Contradictions in rate constants across studies may arise from solvent polarity or catalyst concentration variations, requiring systematic replication .

Basic Research: Analytical Characterization

Q: Which spectroscopic methods are most reliable for distinguishing this compound from structural analogs (e.g., ethyl 4-aminobutanoate)? A: Key discriminators include:

- ¹H NMR : The morpholine ring protons (δ 3.6–3.8 ppm) vs. amine protons (δ 1.5–2.0 ppm) in analogs.

- IR spectroscopy : Absence of N-H stretches (~3300 cm⁻¹) in the morpholine derivative.

- High-resolution MS : Exact mass differences due to morpholine’s oxygen and nitrogen content .

Advanced Research: Stability and Degradation Pathways

Q: What methodologies identify degradation products of this compound under varying pH and temperature conditions? A: Stability studies use:

- Forced degradation assays (acid/base hydrolysis, thermal stress) followed by LC-MS/MS to detect breakdown products (e.g., morpholine or butyric acid derivatives).

- Accelerated stability testing (40°C/75% RH) with kinetic modeling to predict shelf life.

- X-ray crystallography to assess solid-state stability and polymorphic transitions .

Basic Research: Biological Applications

Q: How is this compound utilized in neuropharmacology studies? A: The compound’s morpholine moiety enhances blood-brain barrier permeability, making it a candidate for:

- GABA analog synthesis to study receptor modulation.

- Prodrug design for CNS-targeted therapeutics.

Methodologies include in vitro receptor binding assays (e.g., radioligand displacement) and in vivo pharmacokinetic profiling in rodent models .

Advanced Research: Resolving Data Contradictions

Q: How can researchers reconcile discrepancies in reported biological activity data for this compound derivatives? A: Contradictions may stem from assay variability (e.g., cell line differences) or incomplete structural characterization. Solutions involve:

- Meta-analysis of published datasets with stratification by experimental conditions.

- Crystallographic validation of compound identity to rule out polymorphic interference.

- Multi-center collaborative studies to standardize protocols .

Basic Research: Ethical and Safety Considerations

Q: What safety protocols are essential when handling this compound in laboratory settings? A: Key measures include:

- Ventilation : Use fume hoods due to potential volatility.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Neutralization of acidic byproducts before disposal .

Advanced Research: Methodological Innovation

Q: How can hybrid experimental-computational approaches enhance the study of this compound’s physicochemical properties? A: Integrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。